4-Pyridin-2-ylisoxazol-5-amine
Description
Significance of Isoxazole (B147169) and Pyridine (B92270) Scaffolds in Medicinal Chemistry and Drug Discovery
The pyridine and isoxazole rings are fundamental building blocks in the design of new drugs, each contributing unique and valuable properties to a molecule's biological activity and pharmaceutical profile.
The pyridine scaffold , a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous feature in numerous FDA-approved drugs and natural products like vitamins (niacin, pyridoxine) and alkaloids. acs.orgchemshuttle.com Its nitrogen atom enhances the polarity of molecules, which can improve water solubility and bioavailability, critical factors for drug efficacy. acs.orgnih.gov The pyridine ring is chemically versatile, allowing for various substitutions that can be tailored to optimize a compound's interaction with biological targets. rsc.org This adaptability has led to the development of pyridine-containing drugs across a wide spectrum of therapeutic areas, including cancer, tuberculosis, and HIV/AIDS. rsc.orgpreprints.orgrsc.org
The isoxazole scaffold is a five-membered heterocycle with adjacent nitrogen and oxygen atoms. This arrangement confers a distinct electronic character that makes it a valuable component in medicinal chemistry. nih.gov Isoxazole derivatives are known to exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. nih.govmathnet.rumdpi.com The isoxazole ring is found in several commercialized drugs, such as the antibiotic Cloxacillin and the anti-inflammatory agent Valdecoxib. nih.govmathnet.ru Its relative stability and the capacity for diverse substitutions make it an attractive scaffold for generating libraries of compounds in the search for new therapeutic leads. mdpi.com The combination of these two potent scaffolds in a single molecule, as seen in pyridyl-isoxazole hybrids, is a strategic approach in drug design aimed at creating novel compounds with enhanced or unique biological activities. preprints.orgmdpi.com
Table 1: Examples of Marketed Drugs Featuring Pyridine or Isoxazole Scaffolds
| Drug Name | Scaffold | Therapeutic Use |
|---|---|---|
| Isoniazid | Pyridine | Tuberculosis rsc.orgpreprints.org |
| Abiraterone | Pyridine | Prostate Cancer rsc.orgpreprints.org |
| Crizotinib | Pyridine | Cancer rsc.org |
| Piroxicam | Pyridine | Anti-inflammatory (NSAID) rsc.org |
| Sulfamethoxazole | Isoxazole | Antibiotic nih.govmathnet.ru |
| Valdecoxib | Isoxazole | Anti-inflammatory (COX-2 inhibitor) nih.gov |
| Leflunomide | Isoxazole | Antirheumatic nih.gov |
Overview of Aminoisoxazole and Pyridyl-Substituted Heterocycles in Academic Research
The specific arrangement of an amine group on an isoxazole ring, particularly as a 5-aminoisoxazole, creates a valuable chemical intermediate and a pharmacologically significant motif. Academic research has explored various synthetic routes to access these structures. Common methods include the condensation of β-ketonitriles with hydroxylamine (B1172632) or the nucleophilic addition of lithiated alkyl nitriles to α-chlorooximes. acs.org These synthetic strategies allow for the creation of diverse aminoisoxazole derivatives with different substituents at various positions on the ring. acs.orgnih.gov
From a medicinal chemistry perspective, the amino group provides a key interaction point, often acting as a hydrogen bond donor, which can be crucial for binding to biological targets like enzymes or receptors. vulcanchem.com The 2-aminooxazole scaffold, an isomer of the 5-aminoisoxazole, has been investigated as a "privileged scaffold" in antitubercular drug discovery, sometimes offering advantages over the related 2-aminothiazole (B372263) nucleus by improving solubility and metabolic stability. google.comvietnamjournal.ru
Pyridyl-substituted heterocycles, which include compounds like 4-Pyridin-2-ylisoxazol-5-amine, are a major focus of academic and industrial research. The pyridine ring is often incorporated into a larger molecule to modulate its physicochemical properties or to serve as a key binding element. rsc.org Research on hybrids combining pyridine and isoxazole has demonstrated a wide array of potential biological applications. For instance, various coumarin-isoxazole-pyridine hybrids have been synthesized and evaluated for antioxidant and anti-inflammatory activities. preprints.orgpreprints.org Furthermore, other pyridyl-containing heterocyclic systems have been identified as highly potent inhibitors of cyclin-dependent kinases (CDK4/6) and RET kinase, which are important targets in cancer therapy. nih.govgoogle.com This body of research underscores the strategy of combining well-established pharmacophores to generate novel molecules with potentially synergistic or enhanced therapeutic properties.
Table 2: Research Highlights of Related Heterocyclic Compounds
| Compound Class | Research Focus | Potential Application | Reference(s) |
|---|---|---|---|
| 4-Alkyl-5-aminoisoxazoles | Synthetic methodology development | Building blocks for drug discovery | acs.org |
| 2-Aminooxazoles | Antitubercular activity | Infectious diseases | google.comvietnamjournal.ru |
| Coumarin-isoxazole-pyridine hybrids | Antioxidant and anti-inflammatory activity | Inflammatory diseases | preprints.orgmdpi.com |
| N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines | CDK4/6 inhibition | Cancer | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
4-pyridin-2-yl-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-6(5-11-12-8)7-3-1-2-4-10-7/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNQXILRIIWXOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(ON=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384476 | |
| Record name | 4-pyridin-2-ylisoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499785-46-5 | |
| Record name | 4-pyridin-2-ylisoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-PYRIDINYL)-5-ISOXAZOLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic Characterization and Structural Elucidation Studies
Vibrational Spectroscopy Applications (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the molecular structure of 4-Pyridin-2-ylisoxazol-5-amine. These methods measure the vibrational transitions within the molecule, which are unique to its specific bonds and geometry.
Functional Group Identification and Band Assignments
The FT-IR and FT-Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent parts: the pyridine (B92270) ring, the isoxazole (B147169) ring, and the amine substituent. The primary amine (-NH₂) group is typically identified by symmetric and asymmetric N-H stretching vibrations. The aromatic C-H stretching vibrations of the pyridine ring and the single C-H bond on the isoxazole ring are also anticipated. The spectra would further be characterized by complex patterns of C=C and C=N stretching vibrations from both heterocyclic rings. nih.govresearchgate.netnih.govorientjchem.org The isoxazole ring introduces unique vibrations, such as the N-O and C-O stretching modes.
A complete vibrational assignment can be proposed based on these expectations, with potential energy distribution (PED) analysis often used in computational studies to confirm the nature of each vibrational mode. nih.govresearchgate.net
Table 1: Predicted Vibrational Band Assignments for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group/Moiety |
|---|---|---|
| 3450-3300 | ν_as(N-H) | Amine (-NH₂) |
| 3350-3250 | ν_s(N-H) | Amine (-NH₂) |
| 3100-3000 | ν(C-H) | Pyridine & Isoxazole Rings |
| 1650-1550 | δ(N-H) | Amine (-NH₂) |
| 1620-1450 | ν(C=N), ν(C=C) | Pyridine & Isoxazole Rings |
| 1450-1350 | ν(N-O) | Isoxazole Ring |
| 1250-1150 | ν(C-O) | Isoxazole Ring |
| 1000-950 | Ring Breathing | Pyridine Ring |
Note: ν = stretching, δ = bending, as = asymmetric, s = symmetric. Wavenumbers are approximate and can be influenced by the molecular environment and physical state.
Conformational Analysis via Vibrational Modes
The molecular structure of this compound possesses conformational flexibility, primarily due to the rotation around the single bond connecting the pyridine and isoxazole rings. This rotation can lead to different stable conformers. irdg.orgresearchgate.netnih.gov Vibrational spectroscopy can be a sensitive tool for identifying the presence of multiple conformers in a sample. irdg.org
Different spatial arrangements between the two rings would slightly alter the vibrational coupling and force constants of the bonds near the linkage. This could result in the splitting of certain vibrational bands or the appearance of new, low-frequency modes corresponding to the torsional and bending motions between the rings. By comparing experimental spectra with quantum chemical calculations for different potential conformers, it is possible to determine the most stable conformation in the ground state. researchgate.netnih.gov
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, ¹H and ¹³C NMR provide definitive information about the carbon-hydrogen framework. rsc.orgnih.gov
Proton and Carbon Chemical Shift Analysis
The ¹H NMR spectrum is expected to show distinct signals for each chemically non-equivalent proton. The four protons of the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nitrogen atom and the isoxazole substituent. The single proton on the isoxazole ring (H-3) would also resonate in this region. The amine protons are anticipated to produce a broader signal, the position of which can be dependent on solvent and concentration. ipb.pt
The ¹³C NMR spectrum will display signals for each unique carbon atom. The carbons of the pyridine ring will have characteristic shifts, with those closest to the nitrogen atom (C-2', C-6') typically appearing at lower field. researchgate.net The carbons of the isoxazole ring are also distinguishable, with C-5 being significantly shifted upfield due to the attached amine group and C-2 being influenced by the pyridine ring substituent. researchgate.netnih.govnih.gov
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-6' (Pyridine) | ~8.7 | d |
| H-3' (Pyridine) | ~8.0 | d |
| H-4' (Pyridine) | ~7.8 | t |
| H-5' (Pyridine) | ~7.4 | t |
| H-3 (Isoxazole) | ~6.5 | s |
| -NH₂ (Amine) | ~5.0 (broad) | s |
Note: Chemical shifts are predictive. d = doublet, t = triplet, s = singlet.
Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-5 (Isoxazole) | ~170 |
| C-2 (Isoxazole) | ~160 |
| C-2' (Pyridine) | ~155 |
| C-6' (Pyridine) | ~150 |
| C-4' (Pyridine) | ~137 |
| C-3', C-5' (Pyridine) | ~125-120 |
| C-4 (Isoxazole) | ~95 |
Note: Chemical shifts are predictive and based on substituent effects on pyridine and isoxazole rings.
Two-Dimensional NMR Techniques (e.g., HSQC)
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed. The Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly valuable as it correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.govslideshare.net
For this compound, an HSQC spectrum would show cross-peaks connecting the signals of H-3', H-4', H-5', and H-6' to their corresponding carbon atoms (C-3', C-4', C-5', C-6') on the pyridine ring. nih.govresearchgate.net Similarly, a correlation would be observed between the isoxazole proton H-3 and carbon C-3. This technique provides definitive confirmation of the assignments made from the 1D spectra and is a cornerstone of modern structural elucidation. nih.gov
Electronic Absorption and Emission Spectroscopy (UV-Vis)
UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with its conjugated heterocyclic system. nih.govscielo.org.za The pyridine ring itself exhibits characteristic absorption bands. researchgate.netnist.gov
The combination of the pyridine and isoxazole rings, along with the electron-donating amine group, forms a larger chromophore. This extended conjugation is expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) compared to the individual parent heterocycles. The presence of non-bonding electrons on the nitrogen and oxygen atoms may also give rise to weaker n → π* transitions. The exact position and intensity of these absorption bands can be influenced by solvent polarity.
Mass Spectrometry for Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby allowing for the confirmation of a compound's molecular weight and elemental composition. For this compound, which has a molecular formula of C₈H₇N₃O, the theoretical monoisotopic mass is 161.0589 g/mol .
High-resolution mass spectrometry (HRMS) techniques, such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, are typically employed for accurate mass measurements. In a typical ESI-MS experiment in positive ion mode, the compound would be expected to be detected as the protonated molecule, [M+H]⁺. The high-resolution measurement of this ion would provide an exact mass that can be compared to the theoretical value, confirming the elemental composition and, by extension, the molecular formula.
While specific experimental mass spectrometry data for this compound is not widely available in published literature, the expected key ion in its high-resolution mass spectrum is presented in the table below.
| Ion | Molecular Formula | Theoretical m/z | Common Adducts Expected |
|---|---|---|---|
| [M+H]⁺ | C₈H₈N₃O⁺ | 162.0662 | [M+Na]⁺, [M+K]⁺ |
This table represents theoretical values based on the compound's molecular formula. Experimental data from peer-reviewed sources is required for definitive confirmation.
X-ray Crystallography for Solid-State Structure Determination
To date, a single-crystal X-ray diffraction structure for this compound has not been deposited in public crystallographic databases. The process would require growing a suitable single crystal of the compound, which can often be a challenging and rate-limiting step.
If a crystal structure were determined, it would reveal critical structural parameters. Key insights would include the planarity of the isoxazole ring, the dihedral angle between the isoxazole and pyridine rings, and the specific hydrogen bonding networks that stabilize the crystal lattice. This information is crucial for understanding intermolecular interactions and for computational studies such as molecular docking.
Below is a hypothetical data table outlining the type of information that would be obtained from a successful X-ray crystallographic analysis.
| Parameter | Description | Expected Information |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions (Å, °) | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Specific numerical values |
| Z | The number of molecules per unit cell. | An integer value |
| Bond Lengths (Å) | The distances between bonded atoms. | Precise values for C-C, C-N, N-O bonds, etc. |
| Bond Angles (°) | The angles formed by three connected atoms. | Precise values for ring angles, etc. |
| Dihedral Angles (°) | The torsion angles defining molecular conformation. | e.g., Angle between pyridine and isoxazole rings |
This table is illustrative of the data that would be generated from an X-ray crystallography experiment. No experimental crystallographic data for this specific compound is currently available in the public domain.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is routinely applied to predict the properties of molecules.
Optimization of Molecular Geometries
A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For 4-Pyridin-2-ylisoxazol-5-amine, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the pyridine (B92270) and isoxazole (B147169) rings. The planarity or torsion between these two aromatic rings is a key geometric parameter that influences the molecule's electronic properties. For a related compound, 5-Amino-3-(4-pyridyl)isoxazole, crystallographic studies have determined the angles between the pyridine and isoxazole rings in its solid state. nih.gov A theoretical optimization for this compound would provide these values for an isolated molecule in the gas phase.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. irjweb.com A smaller gap suggests higher reactivity. irjweb.com For this compound, the HOMO would likely be distributed over the electron-rich amino group and the isoxazole ring, while the LUMO might be located on the electron-deficient pyridine ring. The precise energy values and spatial distribution would require specific DFT calculations. researchgate.netasianpubs.org
A hypothetical data table for such an analysis would look like this:
| Parameter | Energy (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap (ΔE) | Value |
Electrostatic Potential Surface (MEP) Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored red) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, negative potential would be expected around the nitrogen atom of the pyridine ring, the oxygen of the isoxazole ring, and the nitrogen of the amino group. Positive potential would likely be found on the hydrogen atoms of the amino group.
Quantum Chemical Topology Analysis
This branch of computational chemistry analyzes the scalar fields derived from quantum mechanics, such as the electron density, to understand chemical bonding and interactions.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Interactions
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms, chemical bonds, and their properties. youtube.com By locating critical points in the electron density, one can characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds). For each bond, parameters like the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point (BCP) are calculated. A high value of ρ indicates a strong bond. The sign of the Laplacian distinguishes between shared-shell interactions (∇²ρ < 0, typical for covalent bonds) and closed-shell interactions (∇²ρ > 0, typical for ionic bonds, hydrogen bonds, and van der Waals interactions). A QTAIM analysis of this compound would provide quantitative data on the strength and nature of all its covalent bonds and any potential intramolecular hydrogen bonds. youtube.com
A hypothetical QTAIM data table for selected bonds might be:
| Bond | Electron Density (ρ) | Laplacian (∇²ρ) |
| C-N (isoxazole) | Value | Value |
| C-O (isoxazole) | Value | Value |
| C-C (ring linkage) | Value | Value |
| N-H (amine) | Value | Value |
Non-Covalent Interaction (NCI) Analysis (e.g., Reduced Density Gradient - RDG)
Non-Covalent Interaction (NCI) analysis is a method used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, which are crucial for molecular conformation and crystal packing. youtube.com The analysis is based on the relationship between the electron density and the reduced density gradient (RDG). Plotting the RDG against the electron density reveals regions of non-covalent interactions. These interactions are then visualized as isosurfaces in 3D space, color-coded to indicate their nature: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. youtube.com An NCI analysis of this compound could reveal intramolecular hydrogen bonding between the amino group and the nitrogen atom of the pyridine ring, which would contribute to the molecule's conformational stability.
Natural Bond Orbital (NBO) Analysis for Hyperconjugation
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. These interactions, which involve the donation of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis-type NBO, are crucial for understanding molecular stability.
For a molecule like this compound, NBO analysis would be expected to reveal several key hyperconjugative interactions. These would likely include:
Delocalization of the lone pair of the amino group nitrogen (nN) into the π* antibonding orbital of the isoxazole ring.
Interactions between the lone pairs of the isoxazole oxygen and nitrogen atoms and the antibonding orbitals of the pyridine ring.
Charge transfer from the π orbitals of the pyridine ring to the π* orbitals of the isoxazole ring, and vice versa.
The stabilization energy, E(2), associated with these delocalizations is a measure of the interaction strength. Higher E(2) values indicate more significant charge transfer and a greater contribution to the molecule's stability. In a study on imidazole (B134444) derivatives, it was noted that interactions involving lone pairs of nitrogen and oxygen with π systems lead to intramolecular charge transfer, which stabilizes the molecular structure. acadpubl.eu
| Donor NBO | Acceptor NBO | Interaction Type | Expected Significance in this compound |
|---|---|---|---|
| LP(N) of Amino Group | π(C=C) of Isoxazole | n → π | High; contributes to the electronic communication between the amino group and the isoxazole ring. |
| LP(O) of Isoxazole | σ(C-N) of Isoxazole | n → σ | Moderate; influences ring stability and geometry. |
| π(Pyridine Ring) | π(Isoxazole Ring) | π → π | High; indicates significant conjugation between the two heterocyclic rings. |
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, one can identify and analyze different types of non-covalent interactions, such as hydrogen bonds and π-π stacking.
While a crystal structure for this compound is not available, studies on related compounds provide a clear picture of the expected intermolecular contacts. For example, the Hirshfeld analysis of ethyl 5-phenylisoxazole-3-carboxylate revealed that H···H (41%), C···H (23.2%), and O···H (18.7%) interactions are the most significant contributors to the crystal packing. ijnc.ir Similarly, an analysis of a compound containing an isoxazole ring linked to an indazole unit showed that H···H (36.3%), O···H (23.4%), C···H (13.4%), and N···H (11.4%) interactions were predominant. acadpubl.eu
For this compound, the presence of the amino group and the pyridine nitrogen atom would likely lead to a significant proportion of N···H hydrogen bonding interactions, in addition to the common H···H, C···H, and O···H contacts. The planar nature of the pyridinyl and isoxazole rings would also suggest the possibility of π-π stacking interactions, which can be identified by characteristic red and blue triangular regions on the shape index map of the Hirshfeld surface. nih.gov The dnorm surface would highlight the strongest intermolecular contacts as red spots, corresponding to hydrogen bonds involving the amino group and the pyridine nitrogen. acadpubl.eu
| Interaction Type | Predicted Contribution | Key Functional Groups Involved |
|---|---|---|
| H···H | ~35-45% | All hydrogen atoms on the periphery of the molecule. |
| C···H/H···C | ~15-25% | Aromatic rings (pyridine and isoxazole). |
| O···H/H···O | ~10-20% | Isoxazole oxygen and amino/aromatic hydrogens. |
| N···H/H···N | ~10-15% | Amino group, pyridine nitrogen, and isoxazole nitrogen. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. These simulations are invaluable for understanding the conformational dynamics of a molecule, its interactions with solvents, and its binding stability with biological macromolecules.
In the context of drug discovery, MD simulations are often used to refine the results of molecular docking. For instance, a study on 1,4-naphthoquinone (B94277) hybrids with a 4,5-diaryl isoxazole Hsp90 chaperone utilized 100 ns MD simulations to verify the stability of the ligand-protein complex predicted by docking. wisc.edu Such simulations can reveal key information about the flexibility of the ligand in the binding pocket and the persistence of crucial interactions, such as hydrogen bonds and hydrophobic contacts, over time.
For this compound, MD simulations could be employed to:
Investigate its conformational preferences in different solvent environments.
Assess the stability of its potential complexes with therapeutic targets, such as protein kinases.
Predict its solvation free energy and other thermodynamic properties.
Furthermore, direct chemical dynamics simulations can be used to study reaction mechanisms, as demonstrated in a study on the collision-induced dissociation of deprotonated isoxazole, where simulations revealed a nonstatistical shattering mechanism. researchgate.net
Computational Studies of Reaction Mechanisms and Pathways
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, allowing for the exploration of transition states and reaction intermediates that may be difficult to observe experimentally.
Several studies have employed computational methods to understand the reactivity of isoxazoles. In one such study, the inverse electron-demand hetero-Diels-Alder reaction of isoxazoles with enamines to produce pyridines was investigated computationally. The calculations suggested that a Lewis acid like TiCl4 likely catalyzes the reaction, and that the [4+2] cycloaddition is followed by ring-opening of the resulting oxaza-[2.2.1]-bicycle intermediate. scirp.org
Another computational study proposed a plausible mechanism for the formation of 3,4,5-trisubstituted isoxazoles from the reaction of nitrile oxides with 1,3-dicarbonyl compounds in a polar solvent. The proposed pathway involves the deprotonation of the dicarbonyl compound to form a carbanion, which then adds to the nitrile oxide. researchgate.net The reactivity of 5-aminoisoxazoles has also been explored, with studies detailing their reactions with α-diazocarbonyl compounds to yield either Wolff rearrangement or N-H insertion products depending on the reaction conditions. mdpi.comnih.gov
These examples highlight how computational studies could be applied to predict the reactivity of this compound in various synthetic transformations, aiding in the design of new reaction pathways.
Solvent Effect Analysis on Molecular Properties and Reactivity
The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational solvent effect models, such as the Polarizable Continuum Model (PCM), are used to predict how a solvent affects molecular properties like tautomeric stability, electronic spectra, and reaction barriers.
Studies on related heterocyclic systems have demonstrated the importance of solvent effects. For example, in a computational study of (R)-4-amino-1,2-oxazolidin-3-one (Cycloserine), the relative stability of its tautomers was found to be dependent on the solvent. The NH tautomer was found to be more stable than the OH tautomer in both the gas phase and in various solvents, with the relative energy difference increasing with the dielectric constant of the solvent. This indicates that polar solvents can have a pronounced effect on tautomeric equilibria.
Similarly, investigations into aminopurine and 2-amino-1,3,4-thiadiazole (B1665364) tautomers have shown that solvation can alter their relative stabilities. For this compound, it is expected that polar solvents would stabilize more polar tautomers or conformers. Computational analysis of solvent effects could predict shifts in its UV-Vis absorption spectra (solvatochromism) and provide insights into its solubility and reactivity in different media.
Tautomeric Equilibrium Studies
Tautomerism, the equilibrium between two or more interconverting structural isomers, is a key consideration for heterocyclic compounds containing amino groups. This compound can potentially exist in several tautomeric forms, primarily involving the amino group and the isoxazole ring. The two most likely tautomers are the amine form (this compound) and the imine form (4-Pyridin-2-yl-1,5-dihydroisoxazol-5-imine).
Computational studies on similar molecules have been instrumental in determining the relative stabilities of different tautomers. For the related compound (R)-4-amino-1,2-oxazolidin-3-one, density functional theory (DFT) calculations showed that the NH tautomer is more stable than the OH tautomer in both the gas phase and in solution. In the case of 2-amino-1,3,4-thiadiazole, the amino tautomer was found to be strongly favored over the imino forms.
Biological Activities and Pharmacological Potential of 4 Pyridin 2 Ylisoxazol 5 Amine and Its Derivatives
Antimicrobial Activities (Antibacterial, Antifungal)
Derivatives of isoxazole (B147169) are well-documented for their significant antimicrobial properties. nih.govscienceopen.comnih.gov The incorporation of a pyridine (B92270) ring can further enhance this activity, leading to compounds with potent antibacterial and antifungal effects. researchgate.net
Novel isoxazole derivatives have been synthesized and evaluated for their antibacterial activity against various pathogenic strains. nih.gov Some of these compounds have demonstrated moderate to good activity. For instance, certain isoxazole-acridone skeletons showed promising minimum inhibitory concentration (MIC) values against Escherichia coli. nih.gov In other studies, newly synthesized 3,5-diarylisoxazoles exhibited promising antimicrobial activities against bacterial strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov
The antifungal potential of isoxazole derivatives is also noteworthy. scienceopen.com Some compounds have shown higher antifungal activity compared to standard drugs like clotrimazole. nih.gov The isoxazole nucleus is a key component in a variety of compounds that have been screened for their in vitro antifungal activity against various fungal strains. nih.gov
| Compound/Derivative Type | Target Microorganism | Observed Activity |
|---|---|---|
| Isoxazole-acridone skeletons | Escherichia coli | Promising Minimum Inhibitory Concentration (MIC) values. nih.gov |
| 3,5-diarylisoxazoles | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae | Promising antimicrobial activities. nih.gov |
| Substituted Isoxazolines | Various bacterial and fungal strains | Higher antibacterial and antifungal activity compared to some standard drugs. nih.gov |
| Triazole-Isoxazole Hybrids | Escherichia coli, Pseudomonas aeruginosa | Significant activity against pathogenic strains. nih.gov |
Anti-inflammatory Properties
The isoxazole scaffold is a constituent of several compounds with recognized anti-inflammatory effects. mdpi.com Derivatives of 4-Pyridin-2-ylisoxazol-5-amine are being investigated for their potential to mitigate inflammatory processes. Research has shown that certain isoxazole derivatives can significantly inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. researchgate.net
The anti-inflammatory action of some isoxazole derivatives has been evaluated using in vitro methods such as the inhibition of albumin denaturation and antiprotease action. mdpi.com Studies on pyrimidine (B1678525) derivatives containing an isoxazole ring have shown that the structural features, such as the length of an alkyl group on the pyrimidine ring, can affect the anti-inflammatory action. mdpi.com For example, a benzyl (B1604629) substitution was found to exhibit better anti-inflammatory action than a butyl substitution in one study. mdpi.com The anti-inflammatory activity of some synthesized isoxazole derivatives has been assessed in vivo using the carrageenan-induced rat paw edema method, a standard model for acute inflammation. mdpi.com
| Compound/Derivative Type | Model/Assay | Key Findings |
|---|---|---|
| Indolyl–isoxazolidines | LPS-induced TNF-α and IL-6 production in THP-1 cells | Significant inhibition of pro-inflammatory cytokines. researchgate.net |
| Isoxazole ring containing pyrimidine derivatives | Inhibition of albumin denaturation and antiprotease action | Dose-dependent inhibition, with structural features influencing activity. mdpi.com |
| Various Isoxazole derivatives | Carrageenan-induced rat paw edema in vivo | Demonstrated anti-inflammatory potential in an acute inflammation model. mdpi.com |
Anticancer and Antiproliferative Activities
Isoxazole derivatives have gained considerable attention in oncology due to their potential as anticancer agents with potentially fewer side effects. nih.govnih.gov These compounds can exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of protein kinases, and interference with tubulin polymerization. nih.gov The presence of a pyridine moiety can contribute to the antiproliferative activity of these compounds.
A significant mechanism through which this compound derivatives may exert their anticancer effects is through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival. nih.gov
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. A novel series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as highly potent and selective CDK4/6 inhibitors. Medicinal chemistry optimization of such compounds has led to the discovery of molecules that exhibit potent antiproliferative activities in a panel of human cancer cell lines. The nitrogen atom of the pyridine ring is considered fundamental for CDK4/6 selectivity.
DNA-dependent protein kinase (DNA-PK) is another important target in cancer therapy, as it plays a crucial role in the repair of DNA double-strand breaks. The inhibition of DNA-PK can sensitize cancer cells to radiation therapy. While direct studies on this compound are limited, the broader class of pyridine-containing heterocyclic compounds has been explored for DNA-PK inhibitory activity.
The antiproliferative activity of isoxazole derivatives has been evaluated against a wide range of human cancer cell lines. For instance, certain N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives have shown potent antiproliferative activities in cell lines from leukemia, breast cancer, colon cancer, ovarian cancer, pancreatic cancer, and prostate cancer.
In other research, novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives bearing an isoxazole substituent were evaluated for their cytotoxic activity against human cancer cell lines including lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (LoVo and HT29). Some of these compounds demonstrated significant potency, with one derivative being more active against the HT29 cell line than the standard chemotherapeutic agent fluorouracil.
| Compound/Derivative Type | Cancer Cell Line | Observed Effect |
|---|---|---|
| N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines | Leukemia, Breast, Colon, Ovary, Pancreas, Prostate | Potent antiproliferative activities. |
| Oxazolo[5,4-d]pyrimidines with isoxazole substituent | A549 (Lung), MCF7 (Breast), LoVo (Colon), HT29 (Colon) | Significant cytotoxic activity, with some derivatives outperforming standard drugs. |
| Isoxazoles linked with indole | MCF-7 (Breast), HT-29 (Colon) | Effective antiproliferation with low IC50 values. |
Some isoxazole compounds exert their anticancer effects by interacting with nucleic acids. nih.gov These interactions can occur through intercalation, which involves the insertion of the compound between the planar bases of DNA. nih.gov This can lead to a decrease in DNA replication and transcription, ultimately inhibiting cancer cell growth. nih.gov
Cyclic voltammetry titrations have been used to study the interactions between synthesized isoxazole derivatives and DNA, revealing that some of these compounds can interact with DNA through an intercalative mode. The binding constants for these interactions have been determined, indicating the strength of the association between the isoxazole derivative and DNA.
Antiviral Properties (e.g., Influenza A Virus, Zika Virus)
The isoxazole scaffold has been identified in compounds with a wide range of biological activities, including antiviral properties. While direct evidence for the activity of this compound against Influenza A and Zika virus is not extensively documented, related heterocyclic structures containing pyridine and isoxazole moieties have shown promise as antiviral agents.
Research into inhibitors for Zika virus (ZIKV) has explored various heterocyclic scaffolds. For instance, compounds based on a 1H-pyrazolo[3,4-d]pyrimidine-amine scaffold have been identified with low micromolar antiviral activity against ZIKV. Structure-activity relationship studies on these compounds have indicated that an electron-withdrawing group at the para position of a peripheral phenyl ring enhances antiviral activity.
In the context of influenza A virus, various synthetic compounds are known to inhibit viral replication. nih.gov These include neuraminidase inhibitors and compounds that block the viral M2 ion channel. While specific derivatives of this compound have not been highlighted as prominent anti-influenza agents, the chemical space of isoxazole and pyridine derivatives continues to be explored for novel antiviral therapies. For example, a study on 5-pyrazoline substituted 4-thiazolidinones showed minimal effect on influenza types A and B viruses.
Other Pharmacological Effects (e.g., Anticholinesterase, Antimalarial, Neuroprotective, Antidepressant)
Beyond the more extensively studied applications, the versatile scaffold of this compound and its derivatives has prompted investigations into a range of other pharmacological activities. These explorations have revealed potential applications in managing neurodegenerative diseases, combating parasitic infections, and addressing mood disorders.
Anticholinesterase Activity
Anticholinesterase agents, which inhibit the breakdown of the neurotransmitter acetylcholine, are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.gov While specific research on the anticholinesterase properties of this compound is not extensively documented, the broader class of isoxazole derivatives has been a subject of interest in this area. The structural characteristics of the isoxazole ring system, when appropriately substituted, can allow for interactions with the active site of cholinesterase enzymes. The development of hybrid molecules combining isoxazole moieties with known cholinesterase inhibitors has been a strategy to create novel compounds with enhanced activity.
Antimalarial Activity
The urgent need for new antimalarial drugs, driven by the spread of drug-resistant Plasmodium falciparum strains, has led to the screening of diverse chemical libraries, including isoxazole derivatives. nih.gov Compounds containing pyridine have shown promise as inhibitors of 1-deoxy-d-xylulose-5-phosphate reductoisomerase (DXR), a key enzyme in the parasite's metabolism. nih.gov Some pyridine-containing derivatives have demonstrated potent antimalarial activity against multidrug-resistant strains of P. falciparum. nih.gov The isoxazole nucleus is also recognized for its potential in developing antimalarial agents, making the this compound structure a candidate for further investigation in this therapeutic area. globalresearchonline.net
Neuroprotective Effects
Neuroprotection, the preservation of neuronal structure and function, is a critical therapeutic goal in a variety of neurological disorders. Some pyridine derivatives have been investigated for their neuroprotective potential. For instance, certain compounds have been shown to offer protection in models of intracerebral hemorrhage. researchgate.net The mechanism of action for such compounds can involve the modulation of signaling pathways that are crucial for neuronal survival. researchgate.net Given the presence of the pyridine moiety, this compound and its analogs could be explored for their ability to protect neurons from damage in various pathological conditions.
Antidepressant Activity
The pharmacological treatment of depression often involves modulating the levels of neurotransmitters such as serotonin (B10506) and norepinephrine (B1679862) in the brain. mayoclinic.org Tricyclic antidepressants, for example, act by inhibiting the reuptake of these neurotransmitters. mayoclinic.orgdrugbank.com Thiophene derivatives, which share some structural similarities with the isoxazole ring, have been investigated for their antidepressant effects. nih.gov The evaluation of novel heterocyclic compounds for their interaction with targets relevant to depression, such as serotonin receptors, is an active area of research. nih.gov The unique combination of the pyridine and isoxazole rings in this compound presents a novel chemical space for the discovery of potential antidepressant agents.
In Vitro and In Vivo Biological Screening Methodologies
The journey of a potential therapeutic agent from a chemical concept to a clinical candidate involves rigorous testing through a combination of in vitro and in vivo screening methodologies. These methods are essential for characterizing the biological activity, potency, and safety profile of compounds like this compound and its derivatives.
In Vitro Screening
In vitro assays are performed in a controlled laboratory setting, outside of a living organism, and provide the initial assessment of a compound's biological activity. researchgate.net These methods are often high-throughput and cost-effective, allowing for the screening of large numbers of compounds.
Enzyme Inhibition Assays: To evaluate anticholinesterase activity, spectrophotometric methods are commonly used to measure the inhibition of acetylcholinesterase and butyrylcholinesterase. For potential antidepressant activity, assays can be designed to measure the inhibition of monoamine oxidase or the binding affinity to neurotransmitter receptors.
Antiparasitic Assays: The antimalarial activity of compounds is typically assessed against cultured Plasmodium falciparum. The SYBR Green I assay is a widely used fluorescence-based method to determine the 50% inhibitory concentration (IC₅₀) of a compound against the parasite.
Cell-Based Assays: To investigate neuroprotective effects, neuronal cell lines are often used. These cells can be challenged with neurotoxins, and the ability of the test compound to preserve cell viability is measured using assays such as the MTT assay. researchgate.net For anticancer screening, various cancer cell lines are treated with the compounds, and the inhibition of cell proliferation is quantified.
Antioxidant Assays: The antioxidant potential of isoxazole derivatives can be determined using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.govnajah.edu
Below is a table summarizing some of the common in vitro screening methods:
| Biological Activity | Screening Method | Purpose |
| Anticholinesterase | Enzyme Inhibition Assay | To measure the inhibition of acetylcholinesterase and butyrylcholinesterase. |
| Antimalarial | SYBR Green I Assay | To determine the IC₅₀ against Plasmodium falciparum. |
| Neuroprotective | MTT Assay on Neuronal Cells | To assess the ability to protect neurons from toxins. |
| Anticancer | Cell Proliferation Assays | To measure the inhibition of cancer cell growth. |
| Antioxidant | DPPH Assay | To evaluate free radical scavenging activity. |
In Vivo Screening
Animal Models of Disease: For neuroprotective studies, rodent models of neurodegenerative diseases, such as Parkinson's or Alzheimer's, are utilized. nih.gov In the case of antimalarial research, mouse models infected with Plasmodium berghei are commonly used to assess the in vivo efficacy of test compounds. mdpi.com For antidepressant activity, behavioral models in rodents, such as the forced swim test and tail suspension test, are employed. nih.gov
Pharmacokinetic and Toxicity Studies: These studies are essential to understand how a compound behaves in the body and to identify any potential adverse effects. They provide data on the drug's half-life, bioavailability, and metabolic pathways.
The following table outlines some of the in vivo screening methodologies:
| Biological Activity | Animal Model | Purpose |
| Neuroprotective | Rodent models of neurodegeneration | To evaluate the ability to prevent neuronal damage and improve functional outcomes. |
| Antimalarial | Plasmodium berghei-infected mice | To assess the in vivo efficacy in reducing parasitemia. |
| Antidepressant | Forced swim test, tail suspension test in rodents | To measure antidepressant-like effects on behavior. |
Structure Activity Relationship Sar and Lead Optimization Studies
Identification of Key Pharmacophores and Structural Motifs
A pharmacophore represents the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. For the broader class of pyridine-containing heterocyclic amines, several key motifs have been identified as crucial for activity.
The core structure can be deconstructed into three primary components:
The Pyridine (B92270) Ring: This nitrogen-containing aromatic ring is often vital for establishing key interactions with biological targets. The position of the nitrogen atom is critical; for instance, in studies on related 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives, moving the pyridine nitrogen from the 4-position to the 2-position resulted in a loss of activity. nih.gov This suggests the nitrogen atom may act as a hydrogen bond acceptor or participate in crucial polar interactions within a receptor's binding site.
The Amine Group: The exocyclic amine group (-NH2) is a common feature in many biologically active compounds and frequently serves as a critical hydrogen bond donor. Modifications to this group, for example, by forming amides or ureas, are a primary strategy for probing its role in target binding and for modulating physicochemical properties.
Studies on related structures like N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines have reinforced the importance of the pyridine and amine moieties for high-potency inhibition of targets like cyclin-dependent kinases (CDK4/6). nih.govnih.gov
Rational Design and Synthesis of Derivatives for SAR Exploration
The systematic exploration of SAR relies on the rational design and synthesis of a library of derivatives where specific parts of the molecule are altered. Synthetic strategies are often developed to allow for modular variation of the different structural components.
For example, a common approach involves:
Synthesis of the Core Scaffold: A multi-step synthesis is employed to construct the central 4-pyridin-2-ylisoxazol-5-amine core.
Derivatization: The core structure is then modified at various positions. This can include:
Adding substituents to the pyridine ring to probe steric and electronic effects.
Modifying the exocyclic amine group to explore its hydrogen bonding capacity.
Altering the substitution on the isoxazole (B147169) ring itself.
Research on analogous 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives demonstrated that introducing substituents onto the benzoxazole (B165842) ring led to potent inhibitory activities, highlighting a successful application of this strategy. nih.gov Similarly, the synthesis of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives allowed for the evaluation of anti-fibrotic activity, with specific ester and amide derivatives showing enhanced potency. mdpi.com This methodical approach allows researchers to build a comprehensive picture of the SAR, guiding the design of more potent and selective compounds.
Impact of Substituent Position and Electronic Properties on Biological Activity
The biological activity of the this compound scaffold is highly sensitive to the position and electronic nature of its substituents. Alterations can dramatically affect a compound's binding affinity, selectivity, and pharmacokinetic properties.
Positional Isomerism: As noted earlier, the location of the nitrogen atom in the pyridine ring is critical. A 4-pyridinyl moiety can confer significantly different activity compared to a 2-pyridinyl or 3-pyridinyl analog. nih.gov This is because the position of the nitrogen dictates the geometry of potential hydrogen bonds and other electrostatic interactions.
Electronic Effects: The addition of electron-withdrawing groups (EWGs) versus electron-donating groups (EDGs) can fine-tune the electronic landscape of the molecule.
Electron-Withdrawing Groups (e.g., -NO2, -Cl, -F): These groups can increase the acidity of nearby protons (like the amine N-H), potentially strengthening hydrogen bonds. In studies of 1,3,4-thiadiazole (B1197879) derivatives, nitro-containing compounds demonstrated remarkable cytotoxic activity against certain cancer cell lines. nih.gov
Electron-Donating Groups (e.g., -OCH3, -CH3): These groups can increase electron density in the aromatic system, which can influence stacking interactions (like pi-pi or cation-pi) with aromatic amino acid residues in a protein target. Methoxylated derivatives of 1,3,4-thiadiazoles were found to be the most potent inhibitors of the 15-lipoxygenase enzyme. nih.gov
This differential impact underscores the need to carefully consider both steric and electronic factors when designing new derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a computational method to correlate the chemical structure of compounds with their biological activity. By calculating various molecular descriptors (representing properties like size, shape, hydrophobicity, and electronic character), statistical models can be built to predict the activity of untested molecules. nih.gov
For classes of compounds similar to this compound, 3D-QSAR models have been successfully developed. nih.gov These models can generate contour maps that visualize regions where certain properties are favorable or unfavorable for activity. For example, a QSAR study on PIM-1 inhibitors suggested that more bulky or hydrophobic groups at certain positions would be favorable for better inhibition. jyoungpharm.org Another study on 11β-HSD1 inhibitors used an Artificial Neural Network (ANN) to create a highly accurate predictive model (R² = 0.9482), guiding the design of new potential candidates. nih.gov These models are powerful tools in lead optimization, allowing for the prioritization of synthetic targets and reducing the need for exhaustive experimental screening.
Molecular Docking Studies for Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. It provides invaluable insights into the specific interactions that stabilize the protein-ligand complex, thereby explaining the observed SAR at a molecular level.
Docking studies on related pyridine-containing inhibitors have revealed common binding patterns within enzyme active sites. mdpi.com Key interactions frequently observed include:
Hydrogen Bonds: The pyridine nitrogen and the exocyclic amine are often key players in hydrogen bonding networks. For instance, the amine group may act as a hydrogen bond donor to a backbone carbonyl oxygen of an amino acid, while the pyridine nitrogen acts as an acceptor from a residue like lysine (B10760008) or serine.
Pi-Stacking and Cation-Pi Interactions: The aromatic pyridine ring can engage in favorable pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the active site. Furthermore, it can form strong cation-pi interactions with positively charged residues like arginine and lysine. rsc.org
Hydrophobic Interactions: Substituents on the scaffold can occupy hydrophobic pockets within the binding site, contributing significantly to binding affinity.
The table below summarizes typical interactions identified through docking studies of similar heterocyclic compounds.
| Interaction Type | Ligand Moiety Involved | Protein Residue Examples |
| Hydrogen Bond (Acceptor) | Pyridine Nitrogen | Lysine, Serine, Threonine |
| Hydrogen Bond (Donor) | Exocyclic Amine (-NH2) | Aspartate, Glutamate, Backbone C=O |
| Pi-Pi Stacking | Pyridine Ring, Isoxazole Ring | Phenylalanine, Tyrosine, Tryptophan |
| Cation-Pi Interaction | Pyridine Ring | Arginine, Lysine |
Docking programs calculate a score, often expressed as a binding energy (e.g., in kcal/mol), which estimates the binding affinity between the ligand and the protein. orientjchem.org A more negative score typically indicates a more stable and favorable interaction. These calculated energies are crucial for comparing different derivatives and prioritizing those with the highest predicted affinity.
For example, in a study of pyrazoline derivatives bearing a pyridine ring, compounds with the highest docking scores (-8.009 and -7.937 kcal/mol) were identified as the most promising candidates for anti-inflammatory activity. researchgate.net These computational predictions provide a quantitative basis for the rational design of new, more potent inhibitors.
Lead Optimization Strategies in Drug Discovery
The transformation of a promising hit compound into a viable drug candidate is a critical and intricate phase in drug discovery, known as lead optimization. This process involves the systematic chemical modification of a lead compound to enhance its therapeutic properties while minimizing undesirable characteristics. For the scaffold represented by this compound, lead optimization strategies would focus on improving its potency, selectivity, and pharmacokinetic profile to ensure it is safe and effective for clinical evaluation.
Hit-to-Lead Progression and Compound Refinement
The journey from an initial "hit"—a compound showing desired biological activity in a high-throughput screen—to a "lead" compound involves a multidisciplinary optimization effort centered around medicinal chemistry. axxam.com This progression, often termed the hit-to-lead (H2L) process, aims to refine the initial hit into a more suitable candidate for further development by improving its potency and physicochemical properties. axxam.com
For a hypothetical hit compound based on the this compound scaffold, the initial steps would involve confirming its activity and exploring the preliminary structure-activity relationships (SAR). The goal is to identify which parts of the molecule are essential for its biological activity and which can be modified to improve its drug-like properties. axxam.com Computational tools, such as molecular modeling and docking studies, can be employed to predict how modifications to the hit compound will affect its binding to the target, as well as its selectivity and pharmacokinetic properties. axxam.com
A key aspect of this refinement is the iterative cycle of "design-make-test-analyze." axxam.com Medicinal chemists design and synthesize new analogs of the hit compound, which are then tested in a cascade of biological assays. The data from these assays guide the design of the next generation of compounds. axxam.com Early in this process, it is crucial to establish a detailed target compound profile that lists all the necessary features and properties for the desired therapeutic agent. axxam.com
An example of hit-to-lead optimization can be seen in the development of a novel pyrazinylpiperazine series for the treatment of Leishmaniasis. After identifying an initial hit, an extensive SAR study focusing on the benzoyl fragment led to the identification of an early lead compound with significantly improved potency. nih.gov This process involved the systematic modification of the hit compound and evaluation of the resulting analogs against the target parasites. nih.gov
Optimization of Potency and Selectivity
A primary goal of lead optimization is to enhance the potency of the lead compound, meaning it can elicit the desired biological effect at a lower concentration. This is often achieved by modifying the chemical structure to improve its binding affinity to the target protein. For the this compound scaffold, this could involve introducing substituents on the pyridine or isoxazole rings to create additional interactions with the target's binding site.
Simultaneously, it is crucial to optimize the selectivity of the compound. A selective drug primarily interacts with its intended target, minimizing off-target effects that can lead to adverse side effects. For instance, in the development of kinase inhibitors, selectivity is a major challenge due to the high degree of similarity in the ATP-binding sites across different kinases. nih.gov Strategies to improve selectivity might include exploiting subtle differences in the amino acid residues of the target's binding pocket or designing compounds that bind to less conserved allosteric sites.
In the optimization of a series of salt-inducible kinase (SIK) inhibitors, researchers aimed to improve selectivity against other kinases such as ABL1, ALK5, and AMPK. semanticscholar.org By systematically modifying the lead compound, they were able to develop a pan-SIK inhibitor with significantly enhanced selectivity. semanticscholar.org This was achieved by introducing a difluoromethoxy group, which led to a gain of potency on SIKs and enhanced selectivity against off-targets. semanticscholar.org
The following table illustrates the optimization of a hypothetical series of this compound derivatives for potency and selectivity against a target kinase.
| Compound | R1 | R2 | Target IC50 (nM) | Off-Target IC50 (nM) | Selectivity Index |
| Lead | H | H | 150 | 300 | 2 |
| Analog 1 | CH3 | H | 75 | 450 | 6 |
| Analog 2 | H | Cl | 50 | 200 | 4 |
| Analog 3 | OCH3 | F | 10 | 1000 | 100 |
Pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, Excretion) Considerations
A compound's pharmacokinetic profile determines its concentration and duration of action in the body. Early assessment of ADME properties is essential to avoid costly failures in later stages of drug development. In vitro ADME studies provide critical insights into a compound's potential for success by assessing its bioavailability, stability, and metabolic fate in vivo. sygnaturediscovery.com
For derivatives of this compound, key ADME parameters to consider include:
Absorption: The compound's ability to cross biological membranes, such as the intestinal wall, to enter the bloodstream. Permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), can provide an early indication of a compound's absorption potential.
Distribution: How the compound distributes throughout the body's tissues and fluids. Plasma protein binding is a critical factor, as only the unbound fraction of a drug is typically active.
Metabolism: The chemical modification of the compound by enzymes, primarily in the liver. Metabolic stability is crucial, as rapid metabolism can lead to a short duration of action and low bioavailability. In vitro assays using liver microsomes can predict the extent of metabolism by Phase I enzymes.
Excretion: The removal of the compound and its metabolites from the body, typically via the kidneys or bile.
In silico tools can be used to predict the ADME properties of novel compounds, helping to prioritize which analogs to synthesize and test. ekb.eg For example, the development of antimalarial 3,5-diaryl-2-aminopyrazine analogs included an assessment of their in vitro metabolic stability in human liver microsomes, which demonstrated good stability for the series. nih.gov
Strategies for Improving Bioavailability and Stability
Poor bioavailability is a common reason for the failure of drug candidates. Several strategies can be employed to improve the bioavailability and stability of a lead compound like this compound.
One common approach to enhance bioavailability is to improve the compound's aqueous solubility. Techniques such as particle size reduction (micronization), the formation of amorphous solid dispersions, and the use of cyclodextrins to form inclusion complexes can significantly increase the dissolution rate and solubility of poorly soluble drugs. mdpi.com The use of lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can also improve the absorption of lipophilic compounds. mdpi.com
Prodrug strategies involve chemically modifying the drug to improve its pharmacokinetic properties. The prodrug is inactive and is converted to the active drug in the body. For example, the quinoline (B57606) O-carbamate derivatives of the antimalarial drug decoquinate (B1670147) were developed as prodrugs to improve its poor drug properties. These prodrugs were rapidly converted to the active drug in plasma and blood samples. nih.gov
Improving metabolic stability is another key strategy. This can be achieved by identifying the metabolic "soft spots" in the molecule—the sites most susceptible to metabolism—and modifying them. For example, replacing a metabolically labile methyl group with a trifluoromethyl group can block metabolism at that site.
Design and Evaluation of Hybrid Molecules (e.g., Coumarin-Isoxazole-Pyridine Hybrids)
Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced or synergistic biological activity. preprints.org The combination of coumarin (B35378), isoxazole, and pyridine moieties has been explored to create hybrid molecules with anti-inflammatory and antioxidant properties. mdpi.com
Several coumarin-isoxazole-pyridine hybrids have been synthesized and evaluated for their ability to inhibit lipoxygenase (LOX), an enzyme involved in inflammation. mdpi.com The synthesis of these hybrids was achieved through a 1,3-dipolar cycloaddition reaction of nitrile oxides with propargyloxy- or propargylaminocoumarins. mdpi.com
The biological evaluation of these hybrids revealed that their anti-inflammatory and antioxidant activities were influenced by the substitution pattern on the coumarin and pyridine rings. For example, the 4-pyridyl hybrid 13a was found to be a potent inhibitor of LOX with an IC50 of 5 µM, while the 3-pyridyl hybrid 7a had an IC50 of 10 µM. mdpi.com In terms of antioxidant activity, the 4-substituted amine 12b showed the highest activity, with a 90.4% inhibition of lipid peroxidation. mdpi.com These findings highlight the potential of molecular hybridization to generate novel therapeutic agents with improved biological profiles.
The following table summarizes the biological activity of selected coumarin-isoxazole-pyridine hybrids.
| Compound | Pyridyl Position | Linker | LOX IC50 (µM) | Anti-lipid Peroxidation (%) |
| 7a | 3-pyridyl | Ether | 10 | - |
| 13a | 4-pyridyl | Ether | 5 | - |
| 12b | 4-pyridyl | Amine | - | 90.4 |
| 9b | 3-pyridyl | Amine | - | 86.6 |
| 11a | 2-pyridyl | Ether | - | 86 |
Conclusion and Future Research Directions
Summary of Current Research Landscape for 4-Pyridin-2-ylisoxazol-5-amine and Related Structures
The current body of scientific literature on this compound is nascent, with a limited number of studies dedicated specifically to this molecule. However, research into related structures containing pyridinyl and isoxazolyl moieties provides a foundational understanding of their potential. These studies collectively indicate that the synergistic combination of a pyridine (B92270) ring, known for its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups, with an isoxazole (B147169) ring, a versatile five-membered heterocycle, can lead to compounds with significant biological activity.
Published research on analogous pyridinyl-isoxazole derivatives has highlighted their potential as anti-inflammatory, analgesic, antipyretic, and antimicrobial agents. For instance, certain substituted pyridinylpyrazole and pyridinylisoxazole derivatives have demonstrated significant anti-inflammatory and analgesic properties, with some compounds exhibiting good COX-2 inhibitory activity. nih.gov This suggests that the this compound scaffold could serve as a valuable starting point for the development of novel therapeutic agents in these areas. The primary focus of existing research has been on the synthesis of various derivatives and preliminary in vitro and in vivo screening to identify lead compounds.
Emerging Trends and Challenges in Heterocyclic Drug Discovery
The field of heterocyclic drug discovery is continually evolving, driven by technological advancements and a deeper understanding of biological processes. Several key trends and challenges are shaping the future of this domain:
Innovative Synthetic Methodologies: There is a significant push towards the development of more efficient, sustainable, and versatile synthetic methods for heterocyclic compounds. rsc.org Techniques such as C-H activation, photoredox catalysis, and multicomponent reactions are enabling the rapid construction of complex molecular architectures from simple precursors, which is crucial for generating diverse compound libraries for high-throughput screening. researchgate.net
Privileged Scaffolds: The concept of "privileged scaffolds," which are molecular frameworks that can bind to multiple biological targets, continues to be influential. Pyridine and isoxazole rings are considered privileged structures due to their frequent appearance in approved drugs and their ability to interact with a wide range of biological macromolecules. nih.govbohrium.com
Fragment-Based Drug Design (FBDD) and DNA-Encoded Libraries (DELs): These approaches are gaining prominence for identifying novel hit compounds. FBDD involves screening small molecular fragments that can be elaborated into more potent drug candidates, while DELs allow for the screening of massive combinatorial libraries of compounds.
Challenges in Drug Resistance: The rise of drug-resistant pathogens and cancer cells presents a major challenge. A key trend is the development of heterocyclic compounds that can overcome resistance mechanisms, for example, by targeting novel biological pathways or acting as efflux pump inhibitors.
Focus on Selectivity and Reduced Off-Target Effects: A significant challenge in drug development is minimizing off-target effects. The design of highly selective heterocyclic compounds that interact specifically with their intended target is a major focus of current research.
Prospective Applications in Pharmaceutical Development and Chemical Biology
The unique structural features of this compound and its derivatives suggest a range of potential applications in both pharmaceutical development and chemical biology.
Pharmaceutical Development:
Kinase Inhibitors: The pyridine and amine functionalities are common features in many kinase inhibitors. It is plausible that derivatives of this compound could be designed as potent and selective inhibitors of specific kinases implicated in cancer and inflammatory diseases.
Antimicrobial Agents: The demonstrated antimicrobial activity of related pyridinylisoxazole derivatives suggests that this scaffold could be explored for the development of new antibiotics or antifungal agents, potentially addressing the growing problem of antimicrobial resistance. nih.gov
Central Nervous System (CNS) Agents: The pyridine ring is a common feature in many CNS-active drugs. The physicochemical properties of this compound could be modulated to allow for blood-brain barrier penetration, opening up possibilities for its investigation in neurological disorders.
Chemical Biology:
Molecular Probes: Fluorescently labeled derivatives of this compound could be synthesized to serve as chemical probes for studying biological processes. These probes could be used to visualize specific enzymes or receptors within cells, providing insights into their function and localization.
Affinity-Based Proteomics: Immobilized derivatives of this compound could be used in affinity-based proteomics studies to identify novel protein targets. This could uncover new therapeutic opportunities and enhance our understanding of the compound's mechanism of action.
Unexplored Research Avenues and Methodological Advancements
Despite the promising potential, several research avenues for this compound and its analogs remain largely unexplored. Future research efforts could be directed towards the following areas:
Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive investigation into the SAR of this scaffold is warranted. This would involve the synthesis of a diverse library of derivatives with modifications at the pyridine, isoxazole, and amine moieties, followed by systematic biological evaluation to identify key structural features responsible for activity and selectivity.
Elucidation of Mechanism of Action: For any identified active compounds, detailed mechanistic studies are crucial. This would involve target identification and validation, as well as an investigation into the downstream signaling pathways affected by the compound.
Exploration of Novel Therapeutic Areas: Beyond the currently explored anti-inflammatory and antimicrobial applications, the potential of this scaffold in other disease areas, such as oncology, virology, and neurodegenerative diseases, should be investigated.
Advanced Formulation and Delivery: For promising lead compounds, research into advanced formulation strategies to improve their solubility, stability, and bioavailability will be essential for their translation into clinical candidates.
Computational Modeling and In Silico Screening: The use of computational tools, such as molecular docking and virtual screening, can aid in the rational design of new derivatives and help prioritize compounds for synthesis and biological testing. malariaworld.org
Methodological Advancements:
Future progress will also depend on the application of cutting-edge synthetic methodologies. The development of novel, efficient, and regioselective methods for the synthesis of substituted pyridinyl-isoxazoles will be critical for expanding the chemical space around this scaffold. nih.gov Furthermore, the integration of high-throughput synthesis and screening platforms will accelerate the discovery of new bioactive compounds.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4-Pyridin-2-ylisoxazol-5-amine, and how are intermediates characterized?
- Methodology :
- Cyclization : Start with pyridin-2-yl-substituted precursors. For example, 5-amino-isoxazole derivatives can be synthesized via cyclization of β-ketonitriles or α,β-unsaturated ketones with hydroxylamine .
- Formylation/Oxidation : Use Vilsmeier-Haack formylation or oxidation (e.g., KMnO₄) to introduce functional groups on the pyridine ring, followed by cyclization to form the isoxazole core .
- Characterization : Confirm intermediates via , , and IR spectroscopy. For example, the isoxazole C-H stretch appears near 1600 cm, while pyridine protons resonate at δ 7.5–8.5 ppm .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
- Methodology :
- X-ray crystallography : Grow single crystals via slow evaporation (e.g., ethanol/acetone). Use SHELX programs (SHELXT for solution, SHELXL for refinement) .
- Hydrogen bonding : The amine (-NH) group typically forms N–H···N hydrogen bonds with pyridine or isoxazole nitrogens, creating 2D networks. Dihedral angles between rings (e.g., 18–30°) influence packing .
Q. What in vitro biological assays are commonly used to evaluate its antimicrobial/anticancer activity?
- Methodology :
- Antimicrobial testing : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). MIC values <50 µg/mL indicate potency .
- Anticancer screening : Perform MTT assays on cancer cell lines (e.g., MDA-MB-231). Compare IC values with controls like doxorubicin .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict bioactivity of this compound derivatives?
- Methodology :
- Docking studies : Use AutoDock Vina to model interactions with targets (e.g., tubulin for anticancer activity). Prioritize derivatives with binding energies <−8 kcal/mol .
- DFT calculations : Analyze electron density (e.g., HOMO/LUMO gaps) to predict reactivity. Pyridine’s electron-withdrawing effect lowers HOMO energy, enhancing stability .
Q. How to resolve contradictions in reported biological activity data (e.g., varying IC across studies)?
- Methodology :
- Standardize assays : Use identical cell lines, incubation times, and controls. For example, MDA-MB-231 cells require 48-hour exposure for consistent results .
- Orthogonal validation : Confirm activity via apoptosis assays (Annexin V/PI staining) or target-specific tests (e.g., tubulin polymerization inhibition) .
Q. What strategies improve the pharmacokinetic profile of this compound derivatives?
- Methodology :
- Structural modifications : Introduce sulfanyl (-S-alkyl) or piperazine groups to enhance solubility. For example, 3-(alkylsulfanyl) derivatives show improved logP values .
- Prodrug design : Synthesize acetylated or PEGylated analogs to increase bioavailability. Hydrolysis studies in simulated gastric fluid validate stability .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
